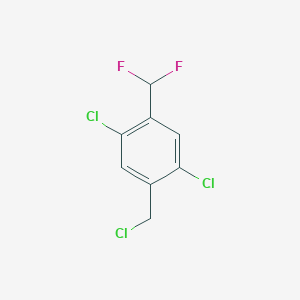
N-(2-Fluoro-5-benzyloxypentyl)phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Fluoro-5-benzyloxypentyl)phthalimide (FBOP) is a synthetic molecule used in a variety of laboratory experiments and research applications. It is a fluorinated analogue of phthalimide and has a wide range of applications in organic chemistry, biochemistry, and pharmacology. FBOP is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
N-(2-Fluoro-5-benzyloxypentyl)phthalimide has a wide variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. This compound has also been used as an inhibitor in the synthesis of a variety of compounds, including nucleosides, nucleotides, and peptides.
作用机制
N-(2-Fluoro-5-benzyloxypentyl)phthalimide acts as a reagent, catalyst, or inhibitor in a variety of chemical reactions. As a reagent, it is used to catalyze the formation of carbon-carbon bonds. As a catalyst, it is used to accelerate the rate of a reaction. As an inhibitor, it is used to slow down the rate of a reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. In addition, this compound has been shown to modulate the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
实验室实验的优点和局限性
The use of N-(2-Fluoro-5-benzyloxypentyl)phthalimide in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is readily available. In addition, it is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of chemical reactions. Its use in laboratory experiments also has a number of limitations. It is a highly toxic molecule and should be handled with extreme caution. In addition, it is a highly reactive molecule and should be used with appropriate safety precautions.
未来方向
There are a number of potential future directions for the use of N-(2-Fluoro-5-benzyloxypentyl)phthalimide in scientific research. It could be used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It could also be used as a catalyst or inhibitor in the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides. In addition, this compound could be used as an inhibitor in the synthesis of a variety of compounds, including nucleosides, nucleotides, and peptides. Finally, this compound could be used to modulate the activity of enzymes, such as acetylcholinesterase and phospholipase A2.
合成方法
N-(2-Fluoro-5-benzyloxypentyl)phthalimide can be synthesized using a variety of methods. The most common method is the reaction of 5-benzyloxy-2-fluoropentanenitrile with phthalimide in the presence of an acid catalyst. This reaction yields the desired product in a high yield. Other methods of synthesis include the reaction of 2-fluoro-5-benzyloxypentanenitrile with phthalimide in the presence of a base catalyst and the reaction of 2-fluoro-5-benzyloxypentanenitrile with 2-chlorobenzoyl chloride in the presence of a base catalyst.
属性
IUPAC Name |
2-(2-fluoro-5-phenylmethoxypentyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16(9-6-12-25-14-15-7-2-1-3-8-15)13-22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYPIHDVRWPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CN2C(=O)C3=CC=CC=C3C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)






